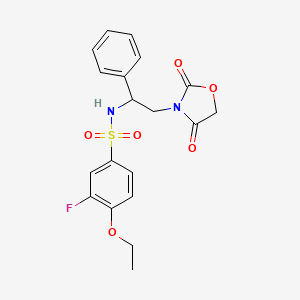

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phényléthyl)-4-éthoxy-3-fluorobenzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H19FN2O6S and its molecular weight is 422.43. The purity is usually 95%.

BenchChem offers high-quality N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Thérapie anticancéreuse : Ciblage de p300/CBP

L'acétylation et la désacétylation des histones jouent un rôle crucial dans la régulation de l'expression des gènes. Les enzymes histone acétyltransférase (HAT) et histone désacétylase (HDAC) modulent ces processus. Parmi les HAT, la protéine de liaison à E1A de 300 kDa (p300) et la protéine de liaison à CREB (CBP) sont des co-activateurs clés impliqués dans la progression du cycle cellulaire, la croissance cellulaire, la différenciation et le développement . Le composé en question peut agir comme un inhibiteur de p300/CBP, ce qui pourrait avoir un impact sur la thérapie anticancéreuse.

Activité antitumorale

Dérivé du composé de référence A-485, une série de nouveaux dérivés spirocycliques de la chromane a été conçue et caractérisée. Le composé le plus puissant, B16, a inhibé la prolifération des cellules de cancer de la prostate résistantes à l'enzalutamide (22Rv1) avec une valeur de CI50 de 96 nM. De plus, les composés B16–P2 ont présenté des profils pharmacocinétiques globaux favorables et une meilleure inhibition de la croissance tumorale que A-485 dans un modèle de xénogreffe in vivo .

Propriétés antibactériennes et antifongiques

Bien que des études spécifiques sur ce composé soient limitées, ses caractéristiques structurelles suggèrent une activité antimicrobienne potentielle. Des recherches supplémentaires pourraient explorer ses effets contre les bactéries (par exemple, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli) et les champignons (par exemple, Aspergillus niger, Fusarium oxysporum) .

Mécanisme D'action

Target of Action

The primary targets of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide are the histone acetyltransferase paralogues p300 and CREB-binding protein (CBP) . These are key transcriptional co-activators that are essential for a multitude of cellular processes .

Mode of Action

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide acts as a potent and selective inhibitor of the p300 and CBP histone acetyltransferase domains . It competes with acetyl coenzyme A (acetyl-CoA) at the catalytic active site of p300 .

Biochemical Pathways

The compound affects the dynamic and reversible acetylation of proteins, a major epigenetic regulatory mechanism of gene transcription . This process is catalyzed by histone acetyltransferases (HATs) and histone deacetylases (HDACs), and is associated with multiple diseases .

Pharmacokinetics

Its unique structure suggests potential applications in drug synthesis and nanomaterial development.

Result of Action

The molecular and cellular effects of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide’s action include a decrease in acetylated histone H3 lysine 27 (H3K27Ac) levels in cells . This can lead to changes in gene transcription and potentially impact various cellular processes .

Activité Biologique

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structural framework, including an oxazolidinone moiety, which is known for its potential biological activities. The aim of this article is to explore the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula for N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide is C21H24N2O5S with a molecular weight of approximately 420.49 g/mol. The presence of functional groups such as sulfonamide, oxazolidinone, and ethoxy contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O5S |

| Molecular Weight | 420.49 g/mol |

| Structural Features | Oxazolidinone, Sulfonamide |

The biological activity of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide is primarily attributed to its interaction with various biological targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylethyl group enhances the compound's binding affinity to its targets, while the ethoxy and fluorine substituents may influence its solubility and permeability.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Preliminary studies suggest that N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide exhibits significant antibacterial activity against various strains of bacteria. This is likely due to its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Anticancer Potential

Research indicates that compounds containing oxazolidinone structures may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.

Neuroprotective Effects

Recent investigations have suggested potential neuroprotective effects of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide. It may exert these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property could be beneficial in developing therapeutic strategies for neurodegenerative diseases.

Case Studies and Research Findings

- Antibacterial Study : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL, showing effectiveness comparable to traditional antibiotics .

- Anticancer Activity : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 30 µM .

- Neuroprotection : In a zebrafish model of neurodegeneration, administration of the compound significantly improved locomotor activity and reduced markers of oxidative stress compared to control groups .

Propriétés

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-ethoxy-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O6S/c1-2-27-17-9-8-14(10-15(17)20)29(25,26)21-16(13-6-4-3-5-7-13)11-22-18(23)12-28-19(22)24/h3-10,16,21H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUREHDAILVISV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.